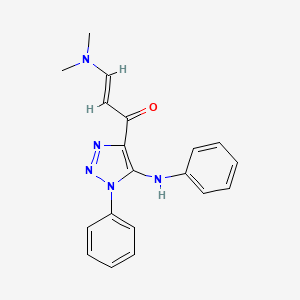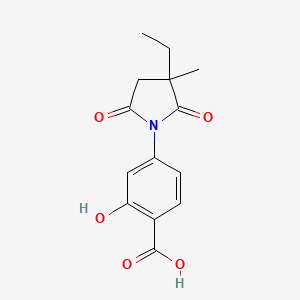![molecular formula C13H27N3O3S B5381863 1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide](/img/structure/B5381863.png)
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAP is a white crystalline powder that is soluble in organic solvents and is commonly used as a catalyst in organic synthesis. In
Wirkmechanismus
The mechanism of action of DMAP as a catalyst involves the formation of a complex between the carbonyl group of the substrate and the nitrogen atom of DMAP. This complex stabilizes the intermediate and lowers the activation energy required for the reaction to proceed. DMAP has also been shown to act as a nucleophilic catalyst, facilitating the formation of a new bond between the substrate and the reagent.
Biochemical and Physiological Effects:
While DMAP is commonly used in organic synthesis, its biochemical and physiological effects have also been studied. DMAP has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. Additionally, DMAP has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAP as a catalyst is its high catalytic activity and selectivity. DMAP can be used in small amounts and can accelerate reactions that would otherwise be slow or unfeasible. Additionally, DMAP is stable and can be used under a wide range of reaction conditions. However, DMAP has some limitations, including its potential toxicity and the need for careful handling. DMAP can also be sensitive to moisture and air, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods that utilize DMAP as a catalyst. Additionally, there is potential for the use of DMAP in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to explore the biochemical and physiological effects of DMAP and its potential applications in the treatment of neurological and inflammatory conditions.
Conclusion:
In conclusion, DMAP is a versatile and useful compound that has gained significant attention in scientific research. Its unique properties and potential applications make it a valuable tool in organic synthesis and a promising area of research for future developments. While there are limitations to its use, careful handling and proper precautions can ensure its safe and effective use in the laboratory.
Synthesemethoden
The synthesis of DMAP involves the reaction of 4-piperidone with dimethylsulfamoyl chloride and 2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 reaction mechanism, resulting in the formation of DMAP as the final product. The synthesis of DMAP is relatively simple and can be performed on a large scale, making it a cost-effective option for research applications.
Wissenschaftliche Forschungsanwendungen
DMAP has been extensively studied for its potential applications in organic synthesis. It is commonly used as a catalyst in a variety of reactions, including esterification, amidation, and acylation. DMAP has been shown to increase reaction rates, improve yields, and enhance selectivity in these reactions. Additionally, DMAP has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3S/c1-6-13(2,3)14-12(17)11-7-9-16(10-8-11)20(18,19)15(4)5/h11H,6-10H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTASDIQJRTWQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![6-[(2-phenyl-1H-imidazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5381801.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5381826.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)

![2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5381836.png)
![2-[2-(3-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5381842.png)

![3-(3-fluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381858.png)
![methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5381879.png)
